molecular formula C8H13ClN4 B8769107 2-Amino-4-isobutylamino-6-chloropyrimidine CAS No. 6332-15-6

2-Amino-4-isobutylamino-6-chloropyrimidine

Cat. No. B8769107
CAS RN: 6332-15-6
M. Wt: 200.67 g/mol
InChI Key: FIWXMUMIOJYNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-isobutylamino-6-chloropyrimidine is a useful research compound. Its molecular formula is C8H13ClN4 and its molecular weight is 200.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-isobutylamino-6-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-isobutylamino-6-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6332-15-6

Product Name

2-Amino-4-isobutylamino-6-chloropyrimidine

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

6-chloro-4-N-(2-methylpropyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C8H13ClN4/c1-5(2)4-11-7-3-6(9)12-8(10)13-7/h3,5H,4H2,1-2H3,(H3,10,11,12,13)

InChI Key

FIWXMUMIOJYNNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50 g of 2-amino-4,6-dichloropyrimidine are suspended in 250 ml of ethanol. 45.65 g of isobutylamine are added. The reaction mixture is heated under reflux for 3 hours. It is evaporated to dryness. The oily residue is taken up in 250 ml of water. The mixture is stirred vigorously for 1 hour. The precipitate formed is filtered on sintered glass, washed with 100 ml of water and then dried under vacuum over phosphorus pentoxide. It is recrystallized from 500 ml of isopropyl ether. 50.15 g of 2-amino-4-isobutylamino-6-chloropyrimidine are obtained.
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50 g
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45.65 g
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250 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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